Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide

Medicinal Chemistry Potassium Channel Structure-Activity Relationship

N-(2-Methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide is a structurally unique sulfonamide research analog for ion channel drug discovery. Its 2-methoxy-5-trifluoromethyl aniline head group delivers a distinct electronic and steric profile not found among exemplified compounds in the Pierre Fabre Medicament Kv1.5 patent series (US8846930), offering freedom-to-operate value in novel composition-of-matter claims. The compound maps onto the general scaffold of Kv1.5/Kv4.3/Kv11.1 potassium channel blockers, making it ideal for atrial-selective Kv1.5 SAR exploration. It also serves as a structurally matched negative control in mGluR2 PAM screening alongside LY-487379, with the divergent aniline substitution enabling discrimination of scaffold-driven vs. substitution-driven pharmacology. Procure exclusively for laboratory research; no in vivo or human use permitted.

Molecular Formula C17H18F3NO5S
Molecular Weight 405.39
CAS No. 1396710-49-8
Cat. No. B2935941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide
CAS1396710-49-8
Molecular FormulaC17H18F3NO5S
Molecular Weight405.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCS(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC
InChIInChI=1S/C17H18F3NO5S/c1-24-13-4-6-14(7-5-13)26-9-10-27(22,23)21-15-11-12(17(18,19)20)3-8-16(15)25-2/h3-8,11,21H,9-10H2,1-2H3
InChIKeyAGUREELBFOUVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide (CAS 1396710-49-8): A Structurally Distinct Heteroarylsulfonamide Analog for Ion Channel Research


N-(2-Methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide is a synthetic sulfonamide small molecule (C17H18F3NO5S, MW 405.39) characterized by a 2-methoxy-5-trifluoromethyl substituted aniline head group linked via a sulfonamide bridge to a 4-methoxyphenoxyethyl tail . It falls within the general structural scope of heteroarylsulfonamide Kv1.5/Kv4.3/Kv11.1 potassium channel blockers disclosed in patents by Pierre Fabre Medicament, though it is not itself an exemplified compound with disclosed quantitative potency data [1]. Available from specialty chemical suppliers at research-grade purity (≥95%), it is intended exclusively for laboratory research use .

Procurement Risk Alert: Why N-(2-Methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Substituting this compound with a generic sulfonamide analog without verifying structural equivalence introduces significant risk to experimental reproducibility. The specific 2-methoxy-5-trifluoromethyl substitution pattern on the aniline ring defines the compound's electronic properties and potential target engagement profile . Critically, a constitutional isomer with identical molecular formula (C17H18F3NO5S) but differing connectivity—2,5-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide—exists in the chemical catalog, resulting in distinct predicted LogP and topological polar surface area (tPSA) values that directly impact membrane permeability and solubility . Without head-to-head bioactivity data, even small structural variations in the aniline substitution or linker topology could drastically alter polypharmacology, binding kinetics, or off-target liabilities relative to the intended research application.

Quantitative Differentiation Evidence: N-(2-Methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide vs. Closest Structural Analogs


Structural Uniqueness: 2-Methoxy-5-Trifluoromethyl Aniline Head Group vs. Closest Commercial Analogs

The 2-methoxy-5-trifluoromethyl substitution on the aniline ring is unique among commercially available 2-(4-methoxyphenoxy)ethanesulfonamide analogs. The closest commercial comparators—N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide, N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide, and N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide—each bear distinct heteroaryl or aryl substitutions that lack the electron-withdrawing trifluoromethyl group and the ortho-methoxy donor present in the target compound . The trifluoromethyl group at the 5-position increases lipophilicity and metabolic stability, while the 2-methoxy group provides hydrogen-bond acceptor capacity, creating a unique pharmacophoric signature relative to the comparator set .

Medicinal Chemistry Potassium Channel Structure-Activity Relationship

Predicted Physicochemical Profile vs. Constitutional Isomer: cLogP and tPSA Differentiation

The target compound shares its molecular formula (C17H18F3NO5S, MW 405.39) with the constitutional isomer 2,5-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide, but the different connectivity yields distinct physicochemical properties. Using standard computational prediction tools (ALOGPS 2.1), the target compound is predicted to have a cLogP of approximately 3.7 and a tPSA of approximately 76.3 Ų, compared to cLogP ~3.4 and tPSA ~76.3 Ų for the isomer [1][2]. While tPSA is similar, the higher predicted lipophilicity of the target compound (ΔcLogP ~+0.3) suggests enhanced membrane permeability but potentially reduced aqueous solubility relative to the isomer [3].

Physicochemical Properties Drug-likeness ADME Prediction

Patented Scaffold Context: Kv1.5/Kv4.3/Kv11.1 Blocker Class Membership vs. LY-487379 (mGluR2 PAM)

The target compound's core scaffold (a substituted phenyl linked via ethanesulfonamide to an aryl ether) maps onto the general formula (I) of heteroarylsulfonamide Kv potassium channel blockers disclosed in patent US8846930 (Pierre Fabre Medicament) [1]. The patent discloses exemplary compounds in Table 1 with Kv1.5 IC50 values ranging from 0.01 to 10 µM in a FLIPR-based assay using stably transfected HEK293 cells [1]. By contrast, LY-487379—a structurally related molecule containing a 2-methoxyphenoxy group—is a well-characterized positive allosteric modulator of mGluR2 (EC50 1.7 µM) with no reported Kv1.5 activity [2]. This pharmacological divergence underscores the critical importance of the specific substitution pattern: the target compound's 2-methoxy-5-trifluoromethyl aniline head groups steer it toward the Kv1.5 chemical space rather than the mGluR2 space occupied by LY-487379 [3].

Ion Channel Atrial Fibrillation Potassium Channel Blocker

Data Transparency: Evidence Gap for Compound-Specific Bioactivity vs. Well-Characterized Tool Compounds

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed confirms that no compound-specific quantitative bioactivity data (IC50, Ki, EC50) is publicly available for N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide as of April 2026 [1][2]. This contrasts sharply with well-characterized sulfonamide tool compounds: for example, the Kv1.5 inhibitor DPO-1 has a reported IC50 of 0.16 µM (patch clamp, human Kv1.5 in L929 cells) [3]. The absence of published potency data means this compound cannot currently be selected on the basis of demonstrated target engagement, and its procurement must be motivated by its structural novelty within the Kv1.5 chemical space or by its use as a synthetic intermediate [4].

Bioactivity Data Procurement Decision Assay Validation

Defensible Application Scenarios for Procuring N-(2-Methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide (CAS 1396710-49-8)


Kv1.5 Potassium Channel Blocker Lead Optimization and SAR Expansion

Procure this compound as a novel structural analog for lead optimization campaigns targeting atrial-selective Kv1.5 blockade. The 2-methoxy-5-trifluoromethyl aniline head group introduces a distinct electronic and steric profile relative to exemplified compounds in the Pierre Fabre Medicament patent series (US8846930), enabling the exploration of SAR around the aniline substitution vector [1]. Its scaffold maps onto the general formula of Kv1.5/Kv4.3/Kv11.1 blockers, but its specific substitution pattern is not disclosed among the patent's exemplary compounds, offering potential freedom-to-operate value in novel composition-of-matter claims [1]. However, researchers must perform de novo in vitro Kv1.5 profiling (e.g., FLIPR-based assay in HEK293 cells, or manual patch clamp electrophysiology in L929 cells as described in the patent) as no pre-existing potency data is available [2].

Negative Control or Selectivity Counter-Screen in mGluR2 Allosteric Modulator Assays

Use this compound as a structurally matched negative control in mGluR2 PAM screening cascades alongside LY-487379. Because LY-487379 shares the 2-methoxyphenoxy motif but operates through a distinct pharmacophore (mGluR2 PAM vs. putative Kv1.5 blocker), this compound can serve as a selectivity control to confirm that observed mGluR2 activity is driven by the specific substitution pattern of LY-487379 rather than the phenoxyethanesulfonamide scaffold itself [3]. The absence of reported mGluR2 activity, combined with its divergent aniline substitution, makes it suitable for discriminating scaffold-driven from substitution-driven pharmacology [3].

Computational Chemistry and Molecular Docking Studies on Potassium Channel Ligands

Deploy this compound as a virtual screening hit or docking validation ligand for Kv1.5 homology model refinement. Its predicted physicochemical properties (cLogP ~3.7, tPSA ~76.3 Ų) place it within drug-like chemical space, and its unique substitution pattern provides a test case for evaluating docking scoring functions against the Kv1.5 pore domain [4]. The absence of experimental binding data makes it particularly valuable for prospective virtual screening validation, where computational predictions can be benchmarked against subsequent in vitro testing, generating a complete data package for methodological studies [5].

Synthetic Intermediate for Parallel Library Synthesis of Sulfonamide-Based Ion Channel Modulators

Utilize this compound as a key intermediate or scaffold for parallel library synthesis. The sulfonamide NH and the para-methoxy group on the phenoxy tail provide potential handles for further derivatization (N-alkylation, O-demethylation, electrophilic aromatic substitution), enabling rapid diversification into a focused library of analogs [1]. The 5-trifluoromethyl group simultaneously serves as a metabolically stable 19F NMR probe for in-cell NMR studies or metabolic tracing without the need for additional labeling .

Quote Request

Request a Quote for N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.